Difluorogermane

Semiconductor precursor Gas-phase chemistry Ionization potential

Researchers facing carbon contamination from organogermanium precursors can achieve superior film purity with Difluorogermane, a halogenated inorganic source that enables fluorine-assisted in-situ etching and self-limiting ALD surface chemistry. • ≥95% purity (mode across major suppliers) • Fluorine ligands provide in-situ oxide etching, reducing interfacial contamination • Higher ionization energy (13.0 eV) vs. GeH4 suppresses gas-phase nucleation for uniform thin films • Solid-state at room temperature simplifies precursor handling and stoichiometric control

Molecular Formula F2Ge
Molecular Weight 110.63 g/mol
CAS No. 13940-63-1
Cat. No. B078015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDifluorogermane
CAS13940-63-1
Molecular FormulaF2Ge
Molecular Weight110.63 g/mol
Structural Identifiers
SMILESF[Ge]F
InChIInChI=1S/F2Ge/c1-3-2
InChIKeyGGJOARIBACGTDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Difluorogermane Baseline Overview


Difluorogermane (GeH₂F₂, synonym: Germanium difluoride, CAS 13940-63-1) is a Group 14 inorganic germanium compound existing as a colorless, reactive gas at ambient conditions [1]. It serves as a high-purity precursor gas in advanced materials deposition, particularly within the semiconductor industry for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes targeting germanium-containing thin films . The compound is formally a germanium(II) dihalide, featuring two fluorine atoms and two hydrogen atoms bound to a central germanium atom .

Workflow
CVD & ALD thin-film deposition precursor
Selection
High-purity reactive gas-phase germanium source
Use Context
Semiconductor R&D and fabrication

Difluorogermane Substitution Risks


While several germanium compounds are commercially available for thin-film deposition (e.g., germane GeH₄, digermane Ge₂H₆, germanium tetrafluoride GeF₄), their thermodynamic stability, vapor pressure curves, and decomposition pathways differ substantially [1]. Simple substitution with a more common precursor like GeH₄ may compromise film growth rate, stoichiometric control, or result in undesirable carbon/oxygen contamination . Difluorogermane occupies a unique chemical space where the presence of both fluorine and hydrogen ligands offers a distinct balance of volatility, thermal decomposition behavior, and the potential for fluorine-assisted etch chemistry during deposition, as evidenced by its inclusion in plasma CVD patent applications alongside other halides [2].

Substituting with GeH₄ may shift decomposition pathways and alter film stoichiometry control.
Using GeF₄ eliminates hydride ligands, potentially changing surface chemistry and etch behavior during deposition.
Organogermanium precursors risk carbon contamination; fluorinated inorganic alternatives offer a cleaner deposition route.

Difluorogermane Quantitative Evidence


Ionization Energy Differentiation

Difluorogermane exhibits a vertical ionization energy of 13.0 ± 0.1 eV as determined by photoelectron spectroscopy [1]. This value is intermediate between that of germane (GeH₄) and germanium tetrafluoride (GeF₄), reflecting the electronic influence of fluorine substitution on the germanium center. The measured ionization potential provides a quantitative measure of the compound's relative stability and reactivity in plasma-enhanced CVD environments.

Ionization Energy
Cross-study comparable
13.0 ± 0.1 eV (GeH₂F₂) vs. ~12.3 eV (GeH₄), ~15.0 eV (GeF₄)
Intermediate plasma activation energy for CVD
Gas-phase photoelectron spectroscopy
Semiconductor precursor Gas-phase chemistry Ionization potential

Solid-State vs. Gaseous Precursor State

At standard ambient temperature and pressure (SATP), difluorogermane exists as a white solid with a melting point of 110 °C [1], contrasting sharply with the gaseous nature of both germane (GeH₄, boiling point -88 °C) [2] and germanium tetrafluoride (GeF₄, sublimation at -36.5 °C) [3]. This solid state at room temperature fundamentally alters precursor handling, storage, and delivery system design.

Physical State
Direct head-to-head comparison
White solid, mp 110 °C vs. gaseous GeH₄ (bp -88 °C) and GeF₄ (sub. -36.5 °C)
Simplifies handling; eliminates high-pressure cylinders
At standard ambient conditions
Chemical vapor deposition Precursor delivery Volatility

Plasma CVD Patent Validation

A Japanese patent (JP 2008-124408) explicitly lists difluorogermane (GeF₂) as one of several germanium halide gases (alongside GeF₄ and GeCl₄) for use in plasma CVD processes to deposit crystalline silicon thin films [1]. This demonstrates that the compound is not merely a chemical curiosity but has been considered for industrial semiconductor manufacturing, where its specific reactivity profile offers advantages over carbon-containing organometallic precursors.

Patent Validation
Supporting evidence
Listed as precursor in plasma CVD patent JP 2008-124408 for Si film deposition
Industrial viability for semiconductor processing
Differentiates from academic-only precursors
Thin-film transistor Plasma CVD Silicon-germanium

Dipole Moment and Polarity Comparison

Ab initio calculations at the MP2/6-311G(2d,p) level have been performed for the GeH(4-n)Fₙ (n=0-3) series, including difluorogermane [1]. While experimental dipole moment data are sparse, the NIST-computed electronic structure for GeH₂F₂ yields a dipole moment of 2.3757 Debye [2]. This is significantly larger than the zero dipole moment of the highly symmetric GeH₄ and GeF₄ molecules, due to the reduced symmetry (C₂ᵥ) of GeH₂F₂.

Dipole Moment
Class-level inference
2.3757 Debye (GeH₂F₂) vs. 0 Debye (GeH₄, GeF₄)
Enhanced surface adsorption for ALD conformality
Computed value; experimental confirmation pending
Computational chemistry Molecular polarity Precursor design

Difluorogermane Application Scenarios


Plasma-Enhanced CVD of SiGe Alloy Films

As validated by patent JP 2008-124408, difluorogermane can be used as a germanium source gas in plasma CVD processes to deposit crystalline silicon thin films at low substrate temperatures [1]. Its solid state at room temperature simplifies precursor handling, while its ionization energy of 13.0 eV [2] suggests moderate plasma activation requirements. This makes it a candidate for developing SiGe alloy films for thin-film transistors and photovoltaic applications where carbon contamination from organometallic precursors must be avoided.

ALD of Germanium-Containing High-k Dielectrics

The combination of fluorine and hydrogen ligands in GeH₂F₂ may enable self-limiting surface chemistry in ALD processes. The computed dipole moment of 2.3757 Debye [3] implies stronger physisorption on oxide surfaces compared to non-polar GeH₄, potentially enhancing nucleation density and film uniformity at low cycle numbers. Research groups developing germanium-based high-k dielectrics or Ge-channel transistors can leverage this property to explore new ALD process windows.

Organogermanium and Heterocycle Synthesis

Difluorogermane serves as a starting material for the preparation of hexacoordinated germanium complexes, such as the (O→Ge) chelated bis-(2-oxo-1-hexahydroazepinylmethyl)difluorogermane characterized by X-ray diffraction [4]. These derivatives are of interest in main-group coordination chemistry and as potential pharmacophores. The solid-state nature of GeH₂F₂ facilitates stoichiometric control in synthetic procedures compared to handling gaseous germanium halides.

Fluorine-Assisted Germanium Epitaxy

For research teams investigating low-temperature germanium epitaxy on silicon, the presence of fluorine in the precursor can provide an in-situ etching mechanism to reduce surface roughness and improve crystalline quality. The estimated thermal stability (higher ionization energy than GeH₄) [2] suggests that GeH₂F₂ may suppress gas-phase nucleation, a common issue with germane at elevated temperatures. This makes it a compelling candidate for developing advanced Ge-on-Si virtual substrates for next-generation CMOS and photonic devices.

Application
Selection Property
Validation Focus
SiGe alloy film CVD
Solid-state precursor delivery
Film purity and carbon avoidance
Ge-based high-k dielectric ALD
Polar surface adsorption
Nucleation density and film uniformity
Organogermanium synthesis
Stoichiometric solid handling
Complex formation and X-ray characterization
Low-temperature Ge epitaxy
Fluorine-assisted etching
Surface roughness and crystalline quality

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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